
1-(2-Chloro-4-methylphenyl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chloro-4-methylphenyl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C20H26ClN7O2 and its molecular weight is 431.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Stereoselective Synthesis of Active Metabolites
Research has demonstrated the stereoselective synthesis of active metabolites of potent kinase inhibitors, utilizing a synthetic route that involves the manipulation of stereochemistry through hydroboration and oxidation-reduction sequences (Chen et al., 2010).
Corrosion Inhibition
Novel Mannich bases derived from urea have been synthesized and examined for their effectiveness as corrosion inhibitors for mild steel surfaces in acidic environments. These compounds demonstrated mixed-type inhibition properties and followed Langmuir's adsorption isotherm (Jeeva et al., 2015).
Coordination Chemistry of Copper (II)
Research has explored the unique coordination chemistry of Copper (II) with N,N,O-donor Schiff-base ligands, demonstrating the influence of substituents on bromination, magnetic properties, and the nuclearity of complexes. These studies contribute to the understanding of the roles of heterocyclic moieties in coordination chemistry (Majumder et al., 2016).
Biological Activities
Cytokinin-like Activity
Urea derivatives have been identified as compounds that exhibit cytokinin-like activity, regulating cell division and differentiation in plants. This highlights the potential of urea derivatives in agricultural and horticultural applications, especially in in vitro plant morphogenesis (Ricci & Bertoletti, 2009).
Antibacterial and Antimicrobial Agents
Aliphatic thiourea derivatives containing s-triazine moiety have been synthesized and tested for their antibacterial and antifungal activities. These compounds have shown promise as potential antimicrobial agents, highlighting the relevance of urea derivatives in developing new therapeutic agents (Desai et al., 2007).
properties
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN7O2/c1-14-4-5-16(15(21)12-14)23-20(29)22-13-17-24-18(27-6-2-3-7-27)26-19(25-17)28-8-10-30-11-9-28/h4-5,12H,2-3,6-11,13H2,1H3,(H2,22,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQAVASAAZEJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B2868445.png)
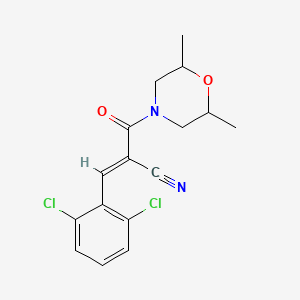

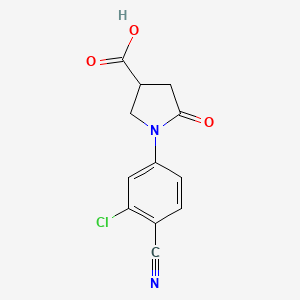

![2-hydroxy-N-(3-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2868456.png)
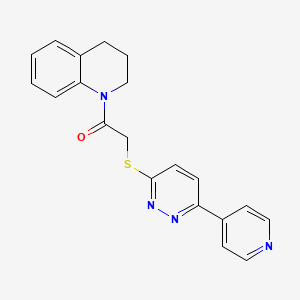
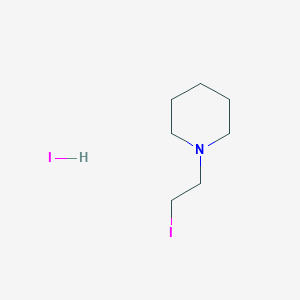
![N-[[1-(Dimethylamino)cyclohexyl]methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2868460.png)
![3-((4-ethylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2868461.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2868463.png)
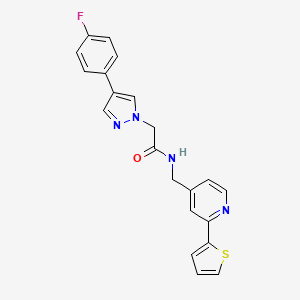
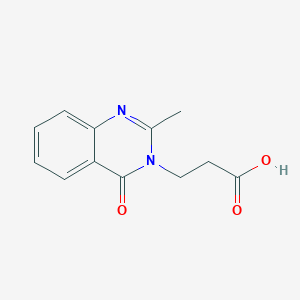
![5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride](/img/structure/B2868467.png)